molecular formula C8H12N2O3S B1628425 N-(2-amino-4-methoxyphenyl)methanesulfonamide CAS No. 92351-28-5

N-(2-amino-4-methoxyphenyl)methanesulfonamide

Cat. No. B1628425
CAS RN: 92351-28-5
M. Wt: 216.26 g/mol
InChI Key: KGWZUEMSCDAHEE-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methoxyphenyl)methanesulfonamide (AMMS) is an organic compound that has been widely studied in chemistry and biochemistry. It is a part of the aminopropanesulfonamide family, which includes a variety of compounds with similar structures and properties. AMMS has a wide range of applications in chemical and biochemical research, from drug design and synthesis to protein and enzyme studies.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound has been used in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol .
    • Methods of Application : These compounds were synthesized via a Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
    • Results or Outcomes : The molecular structures of the compounds are stabilized by secondary intermolecular interactions . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
  • Scientific Field: Medicinal Chemistry

    • Application : A derivative of N-(2-amino-4-methoxyphenyl)methanesulfonamide has been used in the synthesis of a compound with strong activity against K562 and HepG-2 cells .
    • Methods of Application : The derivative was synthesized using POCl3, then cyclized to generate the 9-chloro derivative, which was then treated with N-(4-amino-3-methoxyphenyl)methanesulfonamide .
    • Results or Outcomes : The synthesized compound showed strong activity against both K562 and HepG-2 cells .
  • Scientific Field: Heterocyclic Chemistry

    • Application : This compound has been used in the synthesis of acridine derivatives . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
    • Methods of Application : The derivative was synthesized using POCl3, then cyclized to generate the 9-chloro derivative, which was then treated with N-(4-amino-3-methoxyphenyl)methanesulfonamide .
    • Results or Outcomes : The synthesized compound showed strong activity against both K562 and HepG-2 cells .
  • Scientific Field: Heterocyclic Chemistry

    • Application : This compound has been used in the synthesis of acridine derivatives . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
    • Methods of Application : The derivative was synthesized using POCl3, then cyclized to generate the 9-chloro derivative, which was then treated with N-(4-amino-3-methoxyphenyl)methanesulfonamide .
    • Results or Outcomes : The synthesized compound showed strong activity against both K562 and HepG-2 cells .

properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-13-6-3-4-8(7(9)5-6)10-14(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWZUEMSCDAHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588358
Record name N-(2-Amino-4-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-4-methoxyphenyl)methanesulfonamide

CAS RN

92351-28-5
Record name N-(2-Amino-4-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-amino-4-methoxyphenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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